molecular formula C10H20Br2N2O2 B2513644 2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide CAS No. 1384428-86-7

2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide

Cat. No.: B2513644
CAS No.: 1384428-86-7
M. Wt: 360.09
InChI Key: KUSVYMSJFVAMIK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medical Research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide include:

  • 2-bromo-N-[2-methyl-2-(piperidin-4-yl)propyl]acetamide
  • 2-bromo-N-[2-methyl-2-(pyrrolidin-4-yl)propyl]acetamide
  • 2-bromo-N-[2-methyl-2-(azepan-4-yl)propyl]acetamide

These compounds share similar structural features but differ in the nature of the cyclic amine group attached to the propyl chain. The uniqueness of this compound lies in the presence of the morpholine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-bromo-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrN2O2.BrH/c1-10(2,8-12-9(14)7-11)13-3-5-15-6-4-13;/h3-8H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSVYMSJFVAMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CBr)N1CCOCC1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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